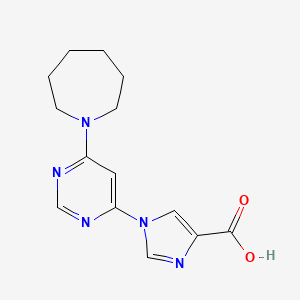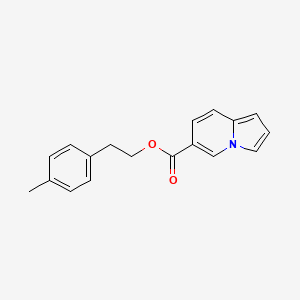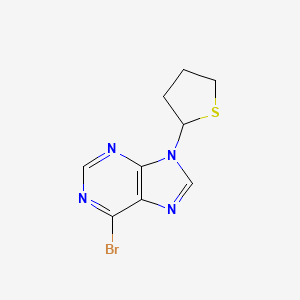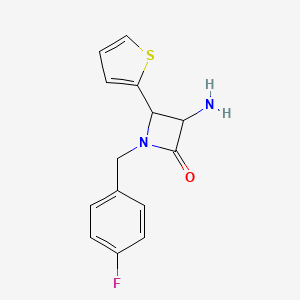
4-(Isobutylsulfonyl)-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Isobutylsulfonyl)-1-naphtaldéhyde est un composé organique caractérisé par la présence d’un cycle naphtalène substitué par un groupe isobutylsulfonyle et un groupe aldéhyde
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 4-(Isobutylsulfonyl)-1-naphtaldéhyde implique généralement la sulfonylation du 1-naphtaldéhyde. Une méthode courante est la réaction du 1-naphtaldéhyde avec le chlorure d’isobutylsulfonyle en présence d’une base comme la pyridine ou la triéthylamine. La réaction est généralement effectuée à température ambiante ou à des températures légèrement élevées pour faciliter la formation du produit sulfonylé.
Méthodes de production industrielle
En milieu industriel, la production de 4-(Isobutylsulfonyl)-1-naphtaldéhyde peut impliquer des procédés à flux continu pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs automatisés et le contrôle précis des conditions de réaction peuvent optimiser le processus de production, le rendant plus efficace et plus évolutif.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(Isobutylsulfonyl)-1-naphtaldéhyde peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former l’acide carboxylique correspondant.
Réduction : Le groupe aldéhyde peut être réduit pour former l’alcool correspondant.
Substitution : Le groupe sulfonyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des réactions de substitution dans des conditions douces.
Principaux produits formés
Oxydation : Acide 4-(Isobutylsulfonyl)-1-naphtöique.
Réduction : Alcool 4-(Isobutylsulfonyl)-1-naphtyle.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 4-(Isobutylsulfonyl)-1-naphtaldéhyde présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de ses groupes fonctionnels réactifs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les colorants.
Mécanisme D'action
Le mécanisme d’action du 4-(Isobutylsulfonyl)-1-naphtaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Le groupe aldéhyde peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les enzymes, modifiant potentiellement leur fonction. Le groupe sulfonyle peut également participer à diverses voies biochimiques, contribuant à l’activité biologique globale du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(Méthylsulfonyl)-1-naphtaldéhyde
- 4-(Éthylsulfonyl)-1-naphtaldéhyde
- 4-(Propylsulfonyl)-1-naphtaldéhyde
Unicité
Le 4-(Isobutylsulfonyl)-1-naphtaldéhyde est unique en raison de la présence du groupe isobutyle, qui peut influencer les propriétés stériques et électroniques du composé. Cela peut entraîner une réactivité et une sélectivité différentes par rapport à ses analogues, ce qui en fait un composé précieux pour des applications spécifiques en recherche et dans l’industrie.
Propriétés
Formule moléculaire |
C15H16O3S |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
4-(2-methylpropylsulfonyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C15H16O3S/c1-11(2)10-19(17,18)15-8-7-12(9-16)13-5-3-4-6-14(13)15/h3-9,11H,10H2,1-2H3 |
Clé InChI |
FBSWXFWRMMOHFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CS(=O)(=O)C1=CC=C(C2=CC=CC=C21)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-2-((3aS,4R,6R,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B11842711.png)
![2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11842717.png)
![Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11842723.png)


![Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B11842763.png)



![2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile](/img/structure/B11842806.png)


